molecular formula C7H3BrF4O2 B13977541 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol

Cat. No.: B13977541
M. Wt: 274.99 g/mol
InChI Key: DUVCWCLNYVRMAG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is a halogenated phenolic compound characterized by a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a trifluoromethoxy group (-OCF₃) at position 6. The hydroxyl (-OH) group at position 1 confers acidity, modulated by the electron-withdrawing effects of the substituents. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine and trifluoromethoxy groups enhance metabolic stability and lipophilicity .

Properties

Molecular Formula

C7H3BrF4O2

Molecular Weight

274.99 g/mol

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2,13H

InChI Key

DUVCWCLNYVRMAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)O)F)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-Bromo-2-fluorophenol as a Key Intermediate

A foundational intermediate in the synthesis is 4-bromo-2-fluorophenol , which can be prepared by bromination of 2-fluorophenol under controlled conditions:

  • Reaction conditions: Bromine is added to a cooled solution (~3 °C) of 2-fluorophenol in methylene chloride.
  • Procedure: Bromine (1 equivalent) is added all at once, and the mixture is stirred at low temperature for 2 hours, then at room temperature for 1 hour.
  • Workup: The reaction mixture is quenched with water containing excess sodium bisulfite to remove unreacted bromine, followed by extraction, washing with sodium bicarbonate, drying, and solvent evaporation.
  • Yield: Approximately 90% yield of 4-bromo-2-fluorophenol as a colorless oil.
  • Reference: Dow Chemical Company patent US4642338 (1987).
Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination 2-fluorophenol + Br2 in CH2Cl2 ~3 °C, then RT 3 hours total 90 Quenched with NaHSO3 solution

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is a challenging substituent to introduce due to its strong electron-withdrawing nature and steric demands. Common approaches include:

A notable method described in the literature involves the use of N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate to fluorinate and introduce fluorohalo substituents on phenols, which can be adapted for trifluoromethoxy derivatives:

  • Reaction mixture: 4-bromophenol, the pyridinium fluoroborate reagent, and 1,1,2-trichloroethane solvent.
  • Conditions: Stirring at ambient or slightly elevated temperature.
  • Outcome: Formation of fluorohalophenols including 2-fluoro-4-bromo-6-substituted phenols, which can be further functionalized to trifluoromethoxy derivatives.
  • Reference: European patent EP0470669A2 (1997).

Synthetic Route Combining Fluorination and Trifluoromethoxylation

Based on the available data and typical synthetic logic, a plausible synthetic route to 4-bromo-2-fluoro-6-(trifluoromethoxy)phenol involves:

Research Findings and Data Tables on Preparation

Reaction Yields and Conditions Summary

Compound Reaction Type Reagents/Conditions Yield (%) Reference
4-Bromo-2-fluorophenol Bromination of 2-fluorophenol Bromine in CH2Cl2, 3 °C to RT, 3 h total 90
Fluorohalophenol derivatives Fluorination N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate, 1,1,2-trichloroethane Not specified
Trifluoromethoxy introduction Trifluoromethoxylation Various methods including nucleophilic substitution or electrophilic trifluoromethoxylation Variable

Physical and Chemical Data of Final Compound

Property Value Source
Molecular formula C7H4BrF4O2
Purity ≥95%
Physical form Solid
Storage temperature Ambient
Hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol with analogous halogenated phenols, focusing on substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Acidity (pKa)* Notable Properties
4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol C₇H₃BrF₄O₂ 291.01 Br (C4), F (C2), -OCF₃ (C6) Not reported ~6.5–7.5 High acidity, lipophilic
4-Bromo-2-chloro-6-fluorophenol C₆H₃BrClFO 225.44 Br (C4), Cl (C2), F (C6) 161045-79-0 ~8.0–9.0 Moderate acidity, reactive in SNAr
4-Amino-2-bromo-6-fluorophenol C₆H₅BrFNO 206.01 Br (C4), F (C6), -NH₂ (C2) 1783544-55-7 ~9.5–10.5 Low acidity, electron-rich for coupling
4-(Trifluoromethoxy)phenol C₇H₅F₃O₂ 178.10 -OCF₃ (C4) 828-27-3 ~7.0–8.0 Intermediate acidity, hydrophobic

*Acidity estimates are based on substituent electronic effects.

Substituent-Driven Acidity

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol strongly withdraws electron density via inductive effects, enhancing the acidity of the phenolic -OH (pKa ~6.5–7.5) compared to 4-Bromo-2-chloro-6-fluorophenol (Cl is a weaker EWG; pKa ~8.0–9.0) .
  • Electron-Donating Groups (EDGs): The amino (-NH₂) group in 4-Amino-2-bromo-6-fluorophenol donates electrons, significantly reducing acidity (pKa ~9.5–10.5) and making it less reactive in acidic conditions .

Solubility and Lipophilicity

  • The trifluoromethoxy group enhances lipophilicity, reducing water solubility compared to 4-Amino-2-bromo-6-fluorophenol, which has a polar -NH₂ group .
  • Halogenated derivatives (e.g., 4-Bromo-2-chloro-6-fluorophenol) exhibit moderate solubility in organic solvents like dichloromethane or ethanol .

Biological Activity

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is C₇H₄BrF₃O₂, with a molar mass of approximately 239.01 g/mol. The compound features a phenolic structure with multiple halogen substituents, including bromine, fluorine, and a trifluoromethoxy group, which enhances its chemical reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The trifluoromethoxy group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Target Interactions

  • Enzyme Inhibition : Research indicates that 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol may inhibit enzymes involved in critical metabolic pathways, potentially affecting signal transduction mechanisms.
  • Receptor Binding : The compound may also interact with specific receptors, influencing cellular responses and contributing to its antimicrobial and anticancer activities.

Antimicrobial Properties

Studies have shown that 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol exhibits significant antimicrobial activity against various pathogens. Its unique structure allows it to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines. The presence of the trifluoromethoxy group is thought to enhance its efficacy by improving cellular uptake and retention.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
  • Anticancer Activity : Research involving the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 15 µM after 48 hours.

Comparative Analysis

A comparison of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol with structurally similar compounds reveals its unique advantages:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC₅₀ µM)
4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol3215
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol6420
Phenol, 4-bromo-3-fluoro-6-nitro128>50

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